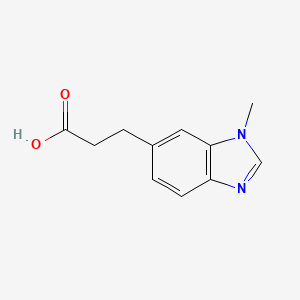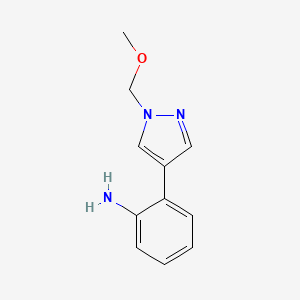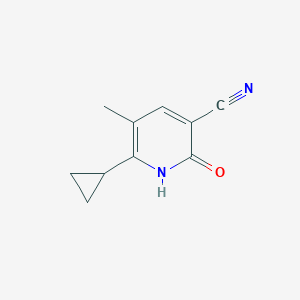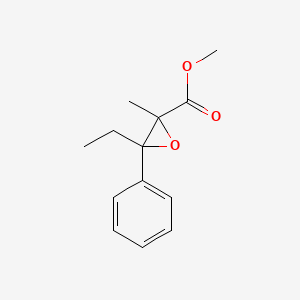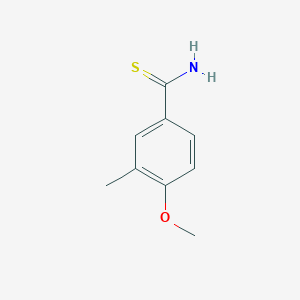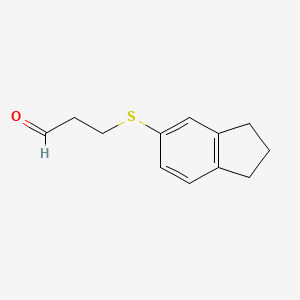
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal is an organic compound that features a unique structure combining an indene moiety with a thioether and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with an appropriate aldehyde precursor. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and commercially available 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanoic acid.
Reduction: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.
Mecanismo De Acción
The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-indene-5-thiol: A precursor in the synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal.
3-((2,3-Dihydro-1H-inden-5-yl)thio)propanoic acid: An oxidation product of this compound.
3-((2,3-Dihydro-1H-inden-5-yl)thio)propanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of an indene moiety, a thioether group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C12H14OS |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1H-inden-5-ylsulfanyl)propanal |
InChI |
InChI=1S/C12H14OS/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2 |
Clave InChI |
WQNIWZOWHIRNKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)



